N'-(2,6-dimethylphenyl)-N-ethyloxamide
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Overview
Description
N’-(2,6-dimethylphenyl)-N-ethyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-ethyloxamide typically involves the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of N’-(2,6-dimethylphenyl)-N-ethyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-ethyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Higher oxidation state oxamides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
N’-(2,6-dimethylphenyl)-N-ethyloxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-ethyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-(2,6-dimethylphenyl)-N-ethyloxamide can be compared with other similar compounds, such as:
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide: Known for its use as a local anesthetic.
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Investigated for its antimicrobial and antifungal properties.
The uniqueness of N’-(2,6-dimethylphenyl)-N-ethyloxamide lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-13-11(15)12(16)14-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJRPYYCWFRIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=CC=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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